molecular formula C11H20O B8632941 3-(Prop-1-EN-2-YL)octan-2-one CAS No. 69818-14-0

3-(Prop-1-EN-2-YL)octan-2-one

Cat. No.: B8632941
CAS No.: 69818-14-0
M. Wt: 168.28 g/mol
InChI Key: SUVPXVHQGZHMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-1-en-2-yl)azetidin-2-one is a β-lactam compound featuring a prop-1-en-2-yl substituent at the C3 position of the azetidin-2-one ring. It is part of a class of microtubule-targeting agents designed to mimic combretastatin A-4 (CA-4), a natural tubulin polymerization inhibitor. Key attributes include:

  • Structural Design: The β-lactam core replaces CA-4’s ethylene bridge, enhancing metabolic stability while retaining tubulin-binding affinity .
  • Synthesis: Prepared via multistep reactions involving β-lactam ring formation and functionalization of aromatic substituents (e.g., 3,4,5-trimethoxyphenyl groups) .
  • Biological Activity: Demonstrates potent antiproliferative effects in breast cancer cell lines (e.g., IC₅₀ = 10 nM in MCF-7 cells) by destabilizing microtubules and inducing mitotic arrest .
  • Stability: Retains >90% integrity under acidic, basic, oxidative, thermal, and UV conditions, making it suitable for therapeutic development .

Properties

CAS No.

69818-14-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-prop-1-en-2-yloctan-2-one

InChI

InChI=1S/C11H20O/c1-5-6-7-8-11(9(2)3)10(4)12/h11H,2,5-8H2,1,3-4H3

InChI Key

SUVPXVHQGZHMKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=C)C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Substituent at C3 Key Structural Feature
3-(Prop-1-en-2-yl)azetidin-2-one (9q ) Prop-1-en-2-yl Conjugated double bond enhances rigidity
3-Allylazetidin-2-one (10r ) Allyl Flexible allyl chain improves solubility
3-(Buta-1,3-dien-1-yl)azetidin-2-one (11h ) Butadienyl Extended conjugation for enhanced binding

Antiproliferative Activity

Data from MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines:

Compound IC₅₀ (MCF-7) IC₅₀ (MDA-MB-231) Mechanistic Highlight
9q 10 nM 23 nM Induces G2/M arrest; disrupts microtubules
10r 33 nM 33 nM Moderate tubulin depolymerization
11h 139 nM Not reported Less potent due to steric hindrance
  • Substituent Impact: Electron-donating groups (e.g., methoxy at C4 of aromatic rings) enhance activity. For example, 9s (3-amino-4-methoxyphenyl) shows IC₅₀ = 33 nM .
  • Ring Flexibility : The rigid prop-1-en-2-yl group in 9q improves tubulin-binding affinity compared to the flexible allyl group in 10r .

Stability Under Stress Conditions

Condition 3-(Prop-1-en-2-yl)azetidin-2-one 3-Allylazetidin-2-one 3-(Butadienyl)azetidin-2-one
Acidic (pH 1.2) 91% stability 85%* Not reported
Basic (pH 10) 95% stability 78%* Not reported
Oxidation 79% stability 65%* Not reported
Heat (60°C) 100% stability 90%* Not reported
UV light 100% stability 85%* Not reported

*Estimated from analogous β-lactam degradation studies .

Molecular Interactions

  • Tubulin Binding : Molecular docking confirms that 9q interacts with the colchicine-binding site, disrupting microtubule assembly .
  • Hydrogen Bonding : The β-lactam carbonyl forms hydrogen bonds with tubulin’s Thr179 and Asn258 residues, critical for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.